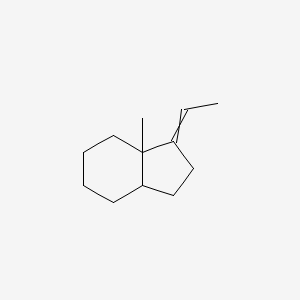
3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene is an organic compound with the molecular formula C₁₂H₂₀. It is classified as an unsaturated hydrocarbon and belongs to the subclass of branched unsaturated hydrocarbons . This compound is known for its unique structure, which includes a bicyclic framework with an ethylidene group and a methyl group attached to the indene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1-ethylideneoctahydro-7a-methyl-1H-indene using acid catalysts. The reaction conditions often include elevated temperatures and the presence of a strong acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its fully saturated form.
Substitution: Electrophilic substitution reactions can occur at the ethylidene group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-ethylideneoctahydro-7a-methyl-1H-indene
- 2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene
- 4,7-methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-3a,7a-dimethyl-3-(1-methylethyl)-
Uniqueness
3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene is unique due to its specific arrangement of functional groups and its bicyclic structure.
Properties
CAS No. |
869682-25-7 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene |
InChI |
InChI=1S/C12H20/c1-3-10-7-8-11-6-4-5-9-12(10,11)2/h3,11H,4-9H2,1-2H3 |
InChI Key |
PLNRDADPGQMIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCC2C1(CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















